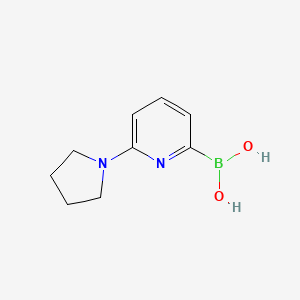

(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

(6-pyrrolidin-1-ylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BN2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXRXMTXRIZCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure

This two-step approach involves halogen-metal exchange at the target position on the pyridine ring, followed by quenching with a boron electrophile. For (6-(pyrrolidin-1-yl)pyridin-2-yl)boronic acid, the precursor 2-bromo-6-(pyrrolidin-1-yl)pyridine undergoes lithiation at -78°C using n-butyllithium (n-BuLi), followed by treatment with triisopropyl borate (B(OiPr)3). Acidic hydrolysis yields the boronic acid.

Key Reaction Conditions:

-

Temperature : -78°C to room temperature

-

Base : n-BuLi (2.5–3.0 equiv)

-

Boron Source : B(OiPr)3

-

Solvent : Tetrahydrofuran (THF)

Challenges and Optimizations:

-

The electron-donating pyrrolidine group at position 6 slightly deactivates the pyridine ring, necessitating prolonged reaction times (4–6 hours) for complete lithiation.

-

Competing protodeboronation is mitigated by maintaining acidic pH during hydrolysis (pH 5–6).

Palladium-Catalyzed Miyaura Borylation

Direct Borylation of Halopyridines

A robust method employs palladium catalysis to couple 2-bromo-6-(pyrrolidin-1-yl)pyridine with tetrahydroxydiboron (BBA, B2(OH)4) in the presence of ethylene glycol. This atom-economical approach avoids stoichiometric pinacol byproducts.

Optimized Protocol:

| Component | Quantity/Condition |

|---|---|

| Pd Catalyst | PdCl2(dppf) (5 mol%) |

| Ligand | DPPF (10 mol%) |

| Boron Source | BBA (1.2 equiv) |

| Additive | Ethylene glycol (2.0 equiv) |

| Solvent | DMA/H2O (4:1) |

| Temperature | 65°C, 6–8 hours |

Performance Metrics:

Synthesis of the Halopyridine Precursor

The precursor 2-bromo-6-(pyrrolidin-1-yl)pyridine is synthesized via nucleophilic aromatic substitution (SNAr) of 2,6-dibromopyridine with pyrrolidine under CuI catalysis:

Reaction Conditions :

Directed Ortho-Metalation (DoM)

Mechanistic Basis

The pyrrolidine group acts as a directing group, enabling deprotonation at the ortho position (C2) using strong bases like lithium diisopropylamide (LDA). Subsequent borylation with tris(trimethylsilyl) borate (B(SiMe3)3) affords the boronic acid after hydrolysis.

Procedure:

-

Deprotonation : 6-(Pyrrolidin-1-yl)pyridine (1.0 equiv) + LDA (2.2 equiv) in THF at -78°C.

-

Borylation : B(SiMe3)3 (1.5 equiv), -78°C to room temperature.

-

Hydrolysis : 2 M HCl, 0°C.

Limitations:

-

Low functional group tolerance due to strong basic conditions.

Iridium-Catalyzed C-H Borylation

Regioselective Borylation

Iridium complexes such as [Ir(OMe)(cod)]2 catalyze direct C-H borylation at the position ortho to the pyrrolidine group. This method eliminates the need for pre-functionalized halopyridines.

Reaction Setup:

| Parameter | Value |

|---|---|

| Catalyst | [Ir(OMe)(cod)]2 (3 mol%) |

| Ligand | 4,4′-di-tert-butylbipyridine (6 mol%) |

| Boron Source | B2Pin2 (1.5 equiv) |

| Solvent | Cyclohexane |

| Temperature | 80°C, 24 hours |

Outcomes:

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Halogen-Metal Exchange | 55–60 | High regioselectivity | Sensitive to moisture and air |

| Miyaura Borylation | 75–82 | Atom-economical; scalable | Requires halogenated precursor |

| Directed Metalation | 45–55 | No pre-functionalization needed | Low functional group tolerance |

| C-H Borylation | 60–65 | Step-economical; no directing groups | High catalyst loading |

Chemical Reactions Analysis

Types of Reactions

(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for cross-coupling reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Anticancer Research

(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid has been investigated for its potential as a pharmacophore in cancer treatment. It has shown promise in targeting fibroblast activation protein (FAP), which is overexpressed in many tumors. Recent studies have demonstrated that derivatives of this compound can inhibit FAP with high potency, indicating its potential as a therapeutic agent for cancer imaging and treatment .

Antimalarial Activity

Research has identified novel compounds derived from this compound that target plasmodial kinases, specifically PfGSK3 and PfPK6, which are crucial for the survival of the malaria parasite. Modifications to the pyrrolidine ring have resulted in improved potency against these kinases, suggesting that this compound could lead to new antimalarial therapies .

Synthesis Methodologies

The synthesis of this compound typically involves several key reactions:

FAP Inhibitors

A study highlighted the development of this compound derivatives as FAP inhibitors with IC50 values significantly lower than traditional compounds. These derivatives exhibited enhanced selectivity and binding affinity, making them suitable candidates for further development in cancer therapeutics .

Antimalarial Compounds

In another case study focusing on antimalarial activity, modifications to the pyrrolidine structure led to compounds with IC50 values ranging from 216 to 274 nM against PfPK6. This indicates that structural variations can significantly enhance biological activity against malaria parasites .

Mechanism of Action

The mechanism of action of (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and receptors. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Pyridine 6-Position

The 6-position substituent significantly influences the electronic and steric profile of pyridinyl boronic acids. Below is a comparative analysis of key analogs:

6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-boronic acid

- Structure : Piperazine (six-membered diamine ring) with a tert-butoxycarbonyl (Boc) protecting group at the 4-position.

- Key Differences :

- The Boc-piperazinyl group introduces greater steric hindrance and polarity compared to pyrrolidinyl.

- The Boc group enhances solubility in organic solvents but may require deprotection for further functionalization.

- Applications : Used in pharmaceutical intermediates where controlled reactivity is essential .

(6-(Cyclopentylamino)pyridin-2-yl)boronic acid

- Structure : Cyclopentylamine substituent at the 6-position.

- Key Differences: The cyclopentylamino group (-NH-C₅H₉) is less electron-donating than pyrrolidinyl, altering the pyridine ring’s electron density. Reduced steric bulk compared to pyrrolidine may increase reactivity in cross-couplings.

- Applications: Potential utility in medicinal chemistry for accessing nitrogen-rich scaffolds .

(6-Chloropyridin-3-yl)boronic acid

- Structure : Chlorine atom at the 6-position.

- Smaller substituent size increases accessibility for catalytic intermediates.

- Applications : Common in synthesizing halogenated biaryl structures .

(6-(1H-Pyrrol-1-yl)pyridin-3-yl)boronic acid

- Structure : Aromatic pyrrole ring at the 6-position.

- Key Differences :

- The aromatic pyrrole group introduces π-conjugation, altering electronic properties versus saturated pyrrolidine.

- Increased planarity may affect stacking interactions in supramolecular chemistry.

- Applications : Explored in materials science for conductive polymers .

Reactivity and Stability Considerations

- Steric Effects : The pyrrolidinyl group in (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid imposes significant steric hindrance, which can reduce reaction rates but improve selectivity by preventing undesired side reactions (e.g., protodeboronation) .

- Disproportionation Resistance : Bulky substituents like pyrrolidinyl may stabilize boronic acids against disproportionation (self-condensation), a critical factor in storage and reaction conditions .

Biological Activity

Introduction

(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapy and antibacterial applications. This compound's structure features a pyridine ring substituted with a pyrrolidine moiety, which is known to influence its biological interactions and efficacy.

Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 173.02 g/mol |

| Boiling Point | Not Available |

| Solubility (pH = 7.4) | Moderate |

Anticancer Activity

Recent studies have highlighted the role of this compound as a potential inhibitor of the PI3K pathway, which is crucial in cancer cell proliferation. The compound has shown significant antiproliferative effects across various cancer cell lines, including:

- HCC827 (human non-small cell lung cancer)

- A549 (human lung adenocarcinoma)

- MCF-7 (human breast cancer)

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine and pyrrolidine rings significantly affect the compound's potency. For instance, substituents at the 6-position of the pyridine ring have been shown to enhance or diminish activity, depending on their electronic and steric properties. Compounds with alkyl substitutions generally exhibited reduced activity compared to those with aromatic groups .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against resistant strains of bacteria, such as Streptococcus pneumoniae. The presence of the pyrrolidine moiety has been linked to enhanced interaction with bacterial targets, making it a candidate for further development as an antibacterial agent .

Case Studies

- Antiproliferative Effects : A study conducted on various cancer cell lines revealed that this compound exhibited IC50 values ranging from 10 µM to 30 µM, indicating moderate to potent activity against these cells. Notably, HCC827 cells were particularly sensitive due to their overexpression of PI3K .

- Antibacterial Efficacy : In tests against S. pneumoniae, derivatives of this compound showed up to fourfold increases in antibacterial activity compared to standard treatments. The optimization of substituents on the pyrrolidine ring was crucial for enhancing this activity .

Q & A

Q. What are the common synthetic routes for preparing (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid, and what reaction conditions are optimal?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A boronic ester precursor (e.g., pinacol boronate) is reacted with a halogenated pyridine derivative under inert conditions. Key parameters include:

Q. Example Protocol :

Combine 6-bromo-2-(pyrrolidin-1-yl)pyridine with bis(pinacolato)diboron.

Add Pd catalyst, ligand (if required), and base.

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Q. What are the recommended handling and storage protocols for this compound?

- Storage : Store under inert gas (N₂ or Ar) at 2–8°C in airtight containers to prevent hydrolysis .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid prolonged exposure to moisture .

- Safety : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for bulk handling .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, pyridine protons at δ 6.5–8.5 ppm) .

- LCMS/HPLC : Retention time ~1.26 minutes (C18 column, acidic mobile phase) for purity analysis; m/z [M+H]+ observed .

- Elemental Analysis : Verify boron content via ICP-MS or colorimetric assays.

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 8.2 (d, 1H), 7.5 (d, 1H), 3.5 (m, 4H, pyrrolidine) |

| LCMS | m/z 219 [M+H]+ |

| HPLC | >95% purity (method SMD-TFA05) |

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions using this boronic acid?

- Ligand Effects : Bulky ligands (e.g., SPhos) enhance steric protection of the Pd center, reducing side reactions .

- Solvent Optimization : Use toluene/ethanol for hydrophobic substrates or THF/water for polar systems.

- Microwave Assistance : Reduce reaction time to 1–2 hours with 20–30% yield improvement .

Case Study :

A 72% yield was achieved using Pd(dppf)Cl₂ (2 mol%), K₃PO₄, and dioxane/water at 90°C for 18 hours .

Q. What strategies resolve discrepancies in spectroscopic data for derivatives?

Q. How does the pyrrolidine substituent influence reactivity in cross-couplings?

-

Steric Effects : The pyrrolidine group at the 6-position increases steric hindrance, slowing transmetallation but improving regioselectivity.

-

Electronic Effects : Electron-donating pyrrolidine enhances boronic acid stability but may reduce electrophilicity in coupling partners.

-

Comparative Data :

Substituent Reaction Rate (rel.) -N(CH₂)₄ (pyrrolidine) 1.0 -NH₂ 1.5 -OMe 0.7

Q. What are the challenges in scaling up synthesis, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.